3-Amino-3-cyclopropyl-1-methoxybutan-2-one

Catalog No.
S13668835
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-cyclopropyl-1-methoxybutan-2-one

Product Name

3-Amino-3-cyclopropyl-1-methoxybutan-2-one

IUPAC Name

3-amino-3-cyclopropyl-1-methoxybutan-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-8(9,6-3-4-6)7(10)5-11-2/h6H,3-5,9H2,1-2H3

InChI Key

OKMDCEZSLDPVCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)COC)N

3-Amino-3-cyclopropyl-1-methoxybutan-2-one is an organic compound characterized by its unique structural features, which include a cyclopropyl group and a methoxy group attached to a butanone backbone. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a CAS number of 1549538-25-1. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and various industrial processes due to its distinctive chemical properties and reactivity. The presence of both the cyclopropyl and methoxy groups contributes to its unique reactivity profile, making it a subject of interest in various fields of chemical research.

, primarily due to the functional groups present in its structure:

  • Nucleophilic Addition Reactions: The carbonyl group in the compound can react with nucleophiles, leading to the formation of new carbon-carbon bonds. This reaction is significant in synthetic organic chemistry as it allows for the construction of more complex molecules.
  • Dehydration Reactions: Under certain conditions, the compound may also participate in dehydration reactions, which can lead to the formation of double bonds or other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in creating derivatives with varied biological activities.

The biological activity of 3-amino-3-cyclopropyl-1-methoxybutan-2-one has been explored in various studies. It has shown promise as a selective agonist for certain G protein-coupled receptors, particularly GPR88, which is implicated in neurological functions. Its unique structure may enhance its ability to penetrate biological membranes, thus facilitating its interaction with target receptors in vivo .

Additionally, preliminary studies suggest that this compound exhibits low mutagenicity and a favorable safety profile, making it a candidate for further pharmacological evaluation.

The synthesis of 3-amino-3-cyclopropyl-1-methoxybutan-2-one can be achieved through several methods, with one notable approach being:

  • Methylation of Acetoin: This method involves the methylation of acetoin using dimethyl carbonate. This one-step reaction is recognized for its sustainability, improving process mass intensity and atom economy compared to traditional methods. The reaction conditions can be optimized for yield and purity.

Scaling up this synthesis for industrial applications typically involves using large-scale reactors and continuous flow systems to enhance efficiency while minimizing environmental impact.

3-Amino-3-cyclopropyl-1-methoxybutan-2-one finds applications across several domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Medicinal Chemistry: Due to its potential biological activity, it may be developed into therapeutic agents targeting specific neurological pathways.
  • Industrial Processes: The compound's unique reactivity makes it suitable for use in various chemical manufacturing processes.

Interaction studies involving 3-amino-3-cyclopropyl-1-methoxybutan-2-one focus on its reactivity with biological molecules and other chemicals. Key areas of investigation include:

  • Receptor Binding Studies: Understanding how the compound interacts with G protein-coupled receptors can provide insights into its pharmacological potential.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems is crucial for determining its efficacy and safety profiles .

These studies are essential for assessing the efficacy and safety of 3-amino-3-cyclopropyl-1-methoxybutan-2-one in various applications.

Several compounds share structural similarities with 3-amino-3-cyclopropyl-1-methoxybutan-2-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Cyclopropyl-2-butanoneC6H10OC_6H_{10}ODifferent position of the cyclopropyl group
3-Methoxybutan-2-oneC5H10O2C_5H_{10}O_2Lacks the cyclopropyl group
1-Cyclopropylbutan-2-oneC7H12OC_7H_{12}OVaries by position of functional groups
1-Cyclopropyl-3,3-dimethylbutanoneC9H16OC_9H_{16}OAdditional methyl groups enhance steric hindrance

The unique combination of a cyclopropyl group and a methoxy substituent at specific positions distinguishes 3-amino-3-cyclopropyl-1-methoxybutan-2-one from these similar compounds. This structural arrangement influences its reactivity and potential biological properties differently than those of its analogs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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